

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methyl-2-benzoxazolinone

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Compound of Interest

Compound Name: 3-Methyl-2-benzoxazolinone

Cat. No.: B1265911

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Introduction

3-Methyl-2-benzoxazolinone is a heterocyclic organic compound belonging to the benzoxazolinone class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and potential as inhibitors of various enzymes.[1][2] A thorough understanding of the physicochemical properties of **3-Methyl-2-benzoxazolinone** is fundamental for its application in drug design, formulation development, and toxicological assessment. This technical guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and a workflow for the characterization of such compounds.

Physicochemical Properties of 3-Methyl-2-benzoxazolinone

The key physicochemical parameters of **3-Methyl-2-benzoxazolinone** are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of new derivatives with optimized characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO ₂	[3][4][5]
Molecular Weight	149.15 g/mol	[3][5]
Melting Point	87 - 88 °C	[1]
Boiling Point	290 °C	[1]
Partition Coefficient (LogP)	1.39	[1]
Predicted XlogP	1.3	[4]
Standard Molar Enthalpy of Formation (crystal, at T = 298.15 K)	-193.3 ± 2.6 kJ·mol ⁻¹	[1]
Standard Molar Enthalpy of Sublimation (at T = 298.15 K)	93.6 ± 1.0 kJ·mol ⁻¹	[1]
Standard Molar Enthalpy of Formation (gas, at T = 298.15 K)	-99.7 ± 2.8 kJ·mol ⁻¹	[1]
Solubility	Data not available	
pKa	Data not available	

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe the protocols for key experiments cited in the characterization of **3-Methyl-2-benzoxazolinone** and related compounds.

Determination of Thermodynamic Properties

1. Static-Bomb Combustion Calorimetry (for Enthalpy of Formation)

This technique is used to determine the standard molar enthalpy of formation in the solid state. [1]

- Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released during combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured to calculate the energy of combustion.[6][7]
- Apparatus: A static-bomb calorimeter, a pellet press, an ignition system, and a high-precision thermometer.[8][9]
- Procedure:
 - A pellet of approximately 1 g of **3-Methyl-2-benzoxazolinone** is prepared using a pellet press and its mass is accurately recorded.[8]
 - The pellet is placed in a crucible inside the combustion bomb. An ignition wire of known length and material (e.g., iron) is attached to the electrodes, making contact with the sample.[9]
 - A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.[10]
 - The bomb is sealed and flushed with oxygen before being filled to a pressure of approximately 30 atm.[9]
 - The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.[10]
 - The initial temperature is recorded, and the sample is ignited by passing an electric current through the wire.[8]
 - The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[10]
 - The energy of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid) and corrections for the heat of formation of nitric acid and the combustion of the ignition wire.[7] From this, the standard molar enthalpy of formation is derived.

2. High-Temperature Calvet Microcalorimetry (for Enthalpy of Sublimation)

This method is employed to determine the standard molar enthalpy of sublimation.^[1]

- Principle: A Calvet microcalorimeter measures the heat flow associated with a physical or chemical process. For sublimation, the heat required to transform the solid sample into a gas at a constant temperature is measured.^[11]
- Apparatus: A Calvet-type microcalorimeter equipped with a vacuum system.^[11]
- Procedure:
 - A small amount of the sample (1-5 mg) is placed in a sample cell.^[11]
 - The sample cell and a corresponding reference cell are placed in the differential microcalorimeter.^[11]
 - The system is brought to the desired temperature (e.g., 298.15 K) and allowed to stabilize.
 - The sample cell is then evacuated to a low pressure (e.g., ~0.13 Pa) to induce sublimation.^[11]
 - The heat flow associated with the endothermic process of sublimation is recorded as a peak over time.^[11]
 - The area under the peak is proportional to the total heat of sublimation. The calorimeter is calibrated using an electrical calibration (Joule effect) or a substance with a known enthalpy of sublimation.^[11]
 - The molar enthalpy of sublimation is calculated from the integrated heat flow and the molar mass of the sample.^[11]

Determination of Partition Coefficient (LogP)

Shake-Flask Method

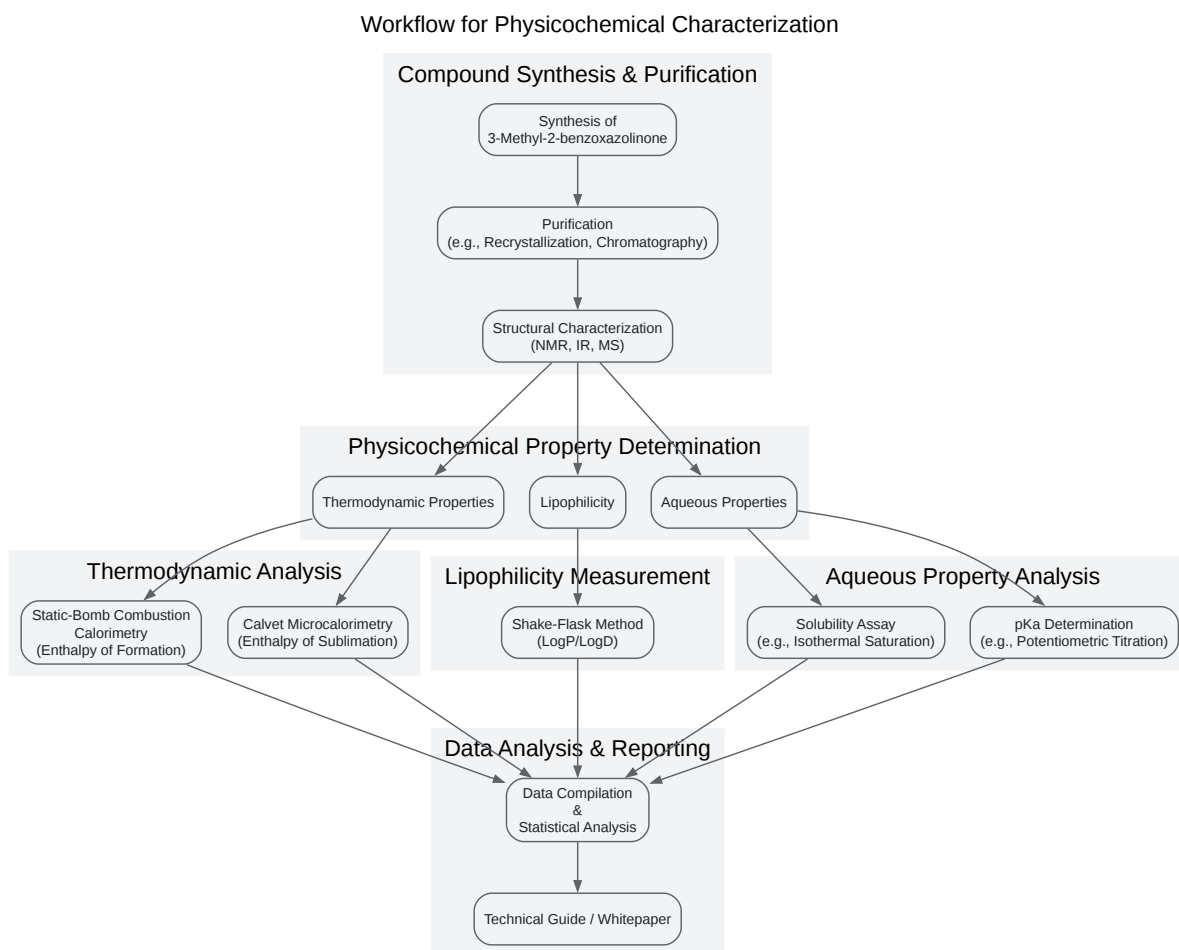
This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).^[12]

- Principle: The compound is distributed between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase is the partition coefficient.[\[12\]](#)[\[13\]](#)
- Apparatus: Volumetric flasks, separatory funnels or vials, a mechanical shaker, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[\[13\]](#)
- Procedure:
 - n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[\[14\]](#)
 - A stock solution of **3-Methyl-2-benzoxazolinone** is prepared in a suitable solvent (e.g., DMSO).[\[14\]](#)
 - A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[\[14\]](#)
 - The vial is securely capped and shaken gently for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).[\[14\]](#)
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of **3-Methyl-2-benzoxazolinone** in both the n-octanol and aqueous phases is determined using a suitable analytical technique.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[12\]](#)

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like **3-Methyl-2-benzoxazolinone**.



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Caption: Workflow for the physicochemical characterization of **3-Methyl-2-benzoxazolinone**.

Biological Activity Context

While specific signaling pathways for **3-Methyl-2-benzoxazolinone** are not yet fully elucidated, the broader class of benzoxazolinone derivatives has been shown to interact with several biological targets. For instance, some derivatives exhibit inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Others have shown anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. Further research is required to delineate the precise mechanism of action and signaling pathways modulated by **3-Methyl-2-benzoxazolinone** itself.

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of **3-Methyl-2-benzoxazolinone**, supported by detailed experimental protocols. The presented data is vital for researchers in the fields of medicinal chemistry and drug development, offering a foundational understanding for future studies involving this compound. While key parameters such as melting point, boiling point, partition coefficient, and thermodynamic properties have been experimentally determined, further investigation into its solubility in various pharmaceutically relevant solvents and its pKa value is warranted to complete its physicochemical profile. The provided workflow serves as a comprehensive roadmap for the characterization of this and similar molecules.

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